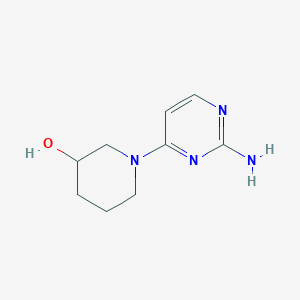

1-(2-Aminopyrimidin-4-yl)piperidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

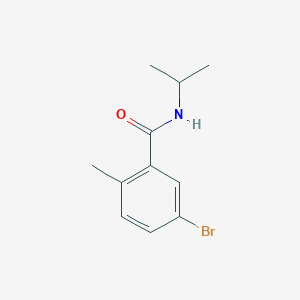

“1-(2-Aminopyrimidin-4-yl)piperidin-3-ol” is a compound with the CAS Number: 1314355-94-6 . It has a molecular weight of 194.23 and a molecular formula of C9H14N4O .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “1-(2-Aminopyrimidin-4-yl)piperidin-3-ol” consists of a six-membered piperidine ring attached to a pyrimidine ring via a single bond . The pyrimidine ring contains an amino group at the 2-position .

Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Aminopyrimidin-4-yl)piperidin-3-ol” include a molecular weight of 194.23 and a molecular formula of C9H14N4O . The boiling point and storage conditions are not specified .

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

1-(2-Aminopyrimidin-4-yl)piperidin-3-ol: has been studied for its potential as a protein kinase inhibitor. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their inhibition can be crucial in treating diseases like cancer . The compound’s structure allows it to interact with various kinase enzymes, potentially inhibiting their activity and affecting signal transduction pathways within cells.

Drug Design and Development

In the field of drug design, 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol serves as a valuable scaffold. Its molecular framework is useful for creating new molecules with potential therapeutic effects. For instance, derivatives of this compound have been designed to target resistant strains of cancer by inhibiting specific kinases .

Organic Synthesis

This compound is also significant in organic synthesis. It can act as a building block for more complex molecules. Its reactive sites make it a versatile intermediate for constructing a variety of chemical structures, which can be further used in medicinal chemistry and other areas of research .

Analytical Chemistry

In analytical chemistry, 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol can be used as a standard or reference compound. Its well-defined structure and properties allow it to be used in methods like NMR, HPLC, and LC-MS to calibrate instruments or compare with unknown compounds during analysis .

Chemical Biology

The compound’s role in chemical biology is linked to its ability to modulate biological systems. It can be used to study the interaction between small molecules and biological macromolecules, providing insights into the fundamental processes of life and disease .

Environmental Science

Lastly, 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol may find applications in environmental science. Its derivatives could be used to develop sensors or assays for detecting environmental pollutants or studying the impact of various substances on biological systems .

Safety and Hazards

Direcciones Futuras

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions of “1-(2-Aminopyrimidin-4-yl)piperidin-3-ol” could be in these areas.

Propiedades

IUPAC Name |

1-(2-aminopyrimidin-4-yl)piperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMDSLSEDRYTOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC(=NC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminopyrimidin-4-yl)piperidin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)

![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)

![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)

![1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1376772.png)